molecular formula C10H6ClN3O B13028366 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

Cat. No.: B13028366
M. Wt: 219.63 g/mol
InChI Key: RMIKWOPNGRFGEG-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile (CAS 2088089-54-5) is a high-purity chemical building block belonging to the 1,6-naphthyridine family, a class of privileged scaffolds in medicinal chemistry . This compound integrates multiple functional handles - a chloro substituent, a methoxy group, and a carbonitrile group - on its bicyclic aromatic structure, making it a highly versatile intermediate for constructing diverse compound libraries for drug discovery programs . The 1,6-naphthyridine core is of significant research interest as it serves as a key scaffold for developing potent ligands for various biological receptors . Specifically, derivatives of this core have shown promise as inhibitors for tyrosine kinases, which are crucial targets in oncology, and for other biomedical applications . The presence of distinct reactive sites allows for sequential and selective functionalization, enabling researchers to explore extensive structure-activity relationships (SAR) . The carbonitrile group at the 2-position offers a synthetic vector for further ring formation or functional group interconversion, while the chloro and methoxy groups can be modified via cross-coupling reactions or nucleophilic substitutions . This reagent is intended for use in chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6ClN3O/c1-15-9-4-6-7(14-8(9)5-12)2-3-13-10(6)11/h2-4H,1H3

InChI Key

RMIKWOPNGRFGEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile typically involves the reaction of 5-chloro-3-methoxy-1,6-naphthyridine with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-5

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from adjacent nitrogen atoms and the nitrile group.

Reaction TypeConditionsReagentsProductsNotes
Amine substitutionDMF, 80–100°C, 6–12 hPrimary/secondary amines5-Amino-3-methoxy-1,6-naphthyridineYields vary (45–85%)
Alkoxy substitutionNaH, THF, 0°C → rt, 2–4 hAlkoxides (e.g., NaOMe, KOtBu)5-Alkoxy derivativesLimited scope due to steric effects

Mechanistic Insight :

  • The electron-deficient aromatic ring facilitates attack by nucleophiles at C-5.

  • Steric hindrance from the methoxy group at C-3 and nitrile at C-2 influences regioselectivity .

Hydrolysis of the Nitrile Group

The nitrile group at position 2 can be hydrolyzed to carboxylic acids or converted to amides.

Reaction TypeConditionsReagentsProductsNotes
Acidic hydrolysisH2SO4 (conc.), 100°C, 12–24 h2-Carboxylic acid derivativeRequires harsh conditions
Basic hydrolysisNaOH (aq), H2O2, 60°C, 8 h2-Amidoxime intermediateYields ~70%

Applications :

  • The carboxylic acid derivative serves as a precursor for peptide coupling or esterification.

Reduction Reactions

Selective reduction of the nitrile group or aromatic ring is achievable under controlled conditions.

Reaction TypeConditionsReagentsProductsNotes
Nitrile reductionH2, Raney Ni, EtOH, 50°C, 6 h2-Aminomethyl derivativePartial over-reduction observed
Catalytic hydrogenationPd/C, H2, THF, rt, 12 hPartially saturated naphthyridineRetains aromaticity at C-5–C-6

Challenges :

  • Over-reduction of the nitrile to a primary amine may occur without precise control .

Functionalization via Methoxy Group

The methoxy group at position 3 participates in demethylation or acts a directing group for electrophilic substitution.

Reaction TypeConditionsReagentsProductsNotes
DemethylationBBr3, DCM, −78°C → rt, 4 h3-Hydroxy derivativeQuantitative yield
Electrophilic substitutionHNO3/H2SO4, 0°C, 2 hNitration at C-4 or C-7Limited regioselectivity

Key Observation :

  • Demethylation generates a phenolic hydroxyl group, enabling further derivatization (e.g., alkylation, acylation).

Cyclization and Heterocycle Formation

The nitrile and methoxy groups facilitate cyclization reactions to form fused heterocycles.

Reaction TypeConditionsReagentsProductsNotes
Intramolecular cyclizationCuI, K2CO3, DMF, 120°C, 24 hPropargyl bromidePyrido-pyrimidine derivativesYields up to 65%

Mechanistic Pathway :

  • Propargyl bromide reacts with the nitrile group to form an imine intermediate, followed by copper-catalyzed cyclization.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsReagentsProductsNotes
Suzuki–MiyauraPd(PPh3)4, K2CO3, dioxane, 90°CArylboronic acids5-Aryl derivativesBroad substrate scope
Buchwald–HartwigPd2(dba)3, Xantphos, tBuONaPrimary amines5-Amino derivativesRequires ligand optimization

Applications :

  • Used to introduce aryl or amino groups for drug discovery (e.g., kinase inhibitors) .

Scientific Research Applications

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and ring saturation, leading to distinct physicochemical and reactivity profiles. Key comparisons include:

Table 1: Substituent and Structural Comparisons
Compound Name Substituents/Ring System Molecular Weight (g/mol) Key Features
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile Cl (C5), OCH₃ (C3), CN (C2); fully aromatic ~219.45 High electrophilicity (CN), moderate solubility (Cl, OCH₃)
5-Chloro-8-iodo-1,6-naphthyridine () Cl (C5), I (C8); aromatic 290.49 Bulky iodine substituent; higher molecular weight, potential for halogen bonding
Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate () OH (C2), ester (C5); partially saturated N/A Enhanced solubility (hydrochloride salt), flexible tetrahydro ring
7-Amino-6-benzyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile () NH₂ (C7), benzyl (C6), oxo (C5); dihydro N/A Amino and oxo groups enhance hydrogen bonding; dihydro ring increases planarity

Reactivity and Functional Group Impact

  • Electrophilicity: The cyano group in the target compound increases electrophilicity at C2, facilitating nucleophilic substitution or cross-coupling reactions. This contrasts with oxo-substituted analogs (e.g., 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile), where the electron-withdrawing oxo group stabilizes the ring but reduces reactivity .
  • Halogen Effects : Compared to 5-Chloro-8-iodo-1,6-naphthyridine, the iodine atom’s larger size and polarizability may enhance intermolecular interactions (e.g., halogen bonding), whereas the methoxy group in the target compound offers electron-donating effects, altering charge distribution .
  • Solubility: The hydrochloride salt of Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate () exhibits higher aqueous solubility than the target compound due to ionic character and hydroxyl/ester groups. The target’s chloro and cyano substituents likely reduce solubility in polar solvents .

Biological Activity

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a naphthyridine ring system with distinct functional groups: a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carbonitrile group at the 2-position. Its molecular formula is C_{10}H_{7ClN_2O with a molecular weight of approximately 219.63 g/mol. The presence of electronegative atoms enhances its reactivity and biological efficacy, making it a candidate for various medicinal applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds in the naphthyridine family have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Preliminary studies suggest that derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as HIV integrase and other kinases involved in cancer progression, suggesting potential applications in treating both viral infections and cancer.

Table 1: Comparison of Anticancer Activities of Naphthyridine Derivatives

Compound NameIC50 (μM)Mechanism of Action
This compoundTBDApoptosis induction, enzyme inhibition
Canthin-6-one7 μMApoptosis activation
Aaptamine10.47 - 15.03 μg/mLDNA intercalation, apoptosis induction

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Target Interaction : The compound’s unique structure allows it to interact with specific biological targets, influencing their activity and modulating various pathways involved in disease progression.
  • Binding Affinity : Studies have indicated that it possesses a favorable binding affinity for targets involved in cancer and viral replication processes.
  • Cytotoxic Effects : The compound has been observed to exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Study on Antiviral Activity

A study focusing on the antiviral properties of naphthyridine derivatives highlighted the effectiveness of similar compounds against HIV. The findings suggested that these compounds could inhibit viral replication by targeting key enzymes necessary for viral lifecycle progression .

Cancer Cell Line Testing

In vitro testing against several cancer cell lines (e.g., MCF7 breast adenocarcinoma and A549 lung adenocarcinoma) demonstrated promising results for this compound, with IC50 values indicating significant cytotoxicity at low concentrations .

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via chlorination and functional group modification of naphthyridine precursors. Key methods include:

  • Chlorination : Reacting 3-methoxy-2-oxo-1,2-dihydro-1,6-naphthyridine derivatives with POCl₃ and PCl₅ under reflux (e.g., 7 hours at 77% yield) .
  • Cyano Group Introduction : Using malononitrile or potassium cyanide in polar aprotic solvents (e.g., Me₂NCHO) under reflux conditions .
  • Methoxy Group Retention : Ensuring mild acidic conditions (e.g., 50% H₂SO₄) to preserve the methoxy substituent during hydrolysis .

Q. Optimization Strategies :

  • Temperature Control : Prolonged reflux (12–18 hours) improves yields for cyano group stability .
  • Catalytic Additives : K₂CO₃ or NEt₃ enhances nucleophilic substitution efficiency .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
ChlorinationPOCl₃, PCl₅, reflux, 7 h77%
Cyano SubstitutionMalononitrile, K₂CO₃, Me₂NCHO, 6 h73%
Hydrolysis50% H₂SO₄, reflux, 18 h90%

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ ~3.9 ppm, cyano carbon at δ ~115 ppm). For example, benzo[1,6]naphthyridine analogs show distinct aromatic proton splitting in ¹H NMR .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 260.03 for C₁₀H₆ClN₃O).
  • X-ray Crystallography : Resolves regiochemical ambiguities in fused-ring systems .

Q. Methodological Tips :

  • Solvent Selection : Use deuterated DMSO for solubility of polar derivatives.
  • Comparative Analysis : Cross-reference with spectral databases (e.g., Reaxys) for naphthyridine analogs .

Advanced Research Questions

Q. What catalytic strategies enable selective functionalization of the naphthyridine core, and how do electronic effects influence reactivity?

Answer:

  • Palladium Catalysis : Pd-mediated cross-coupling (e.g., Suzuki, Sonogashira) introduces aryl/alkynyl groups at the 5- or 7-positions. For example, 2-chloroquinoline-3-carbonitriles undergo Pd-catalyzed annulation with amines to form benzo[1,6]naphthyridines .
  • Electrophilic Aromatic Substitution : The electron-deficient naphthyridine ring directs nitration/sulfonation to the 5-position due to meta-directing effects of the cyano group .

Q. Key Mechanistic Insights :

  • Cyano Group Activation : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack (e.g., hydrazine substitution at C-8 ).
  • Steric Effects : Methoxy groups at C-3 hinder substitution at C-2/C-4 .

Q. Table 2: Catalytic Functionalization Examples

Reaction TypeCatalysts/ConditionsSelectivityReference
Sonogashira CouplingPd(PPh₃)₄, CuI, NEt₃, 80°CC-7 Alkynylation
Nucleophilic SubstitutionH₂NNH₂, dioxane, refluxC-8 Hydrazino

Q. How can researchers resolve contradictions in reaction yields or regioselectivity during scale-up?

Answer: Common Contradictions :

  • Yield Variability : Discrepancies arise from trace moisture (e.g., in POCl₃ reactions) or incomplete reflux .
  • Regioselectivity Shifts : Competing pathways under high temperatures (e.g., C-5 vs. C-7 substitution) .

Q. Resolution Strategies :

  • In Situ Monitoring : Use TLC or inline IR to track intermediate formation.
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Computational Modeling : DFT calculations predict transition-state energies for competing pathways .

Q. Case Study :

  • Low Cyano Group Stability : Substituting malononitrile with silver cyanide in CHCl₃ at 15°C improved yield from 10% to 40% by minimizing side reactions .

Q. What methodologies are employed to study the bioactivity of naphthyridine derivatives, and how can structural modifications enhance target engagement?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., amino, hydrazino) at C-5/C-7 to modulate solubility and binding affinity. For example, 5-amino-7-hydrazino analogs showed improved antimicrobial activity .
  • Docking Studies : Molecular docking with proteins (e.g., kinases) identifies key hydrophobic/ionic interactions. Fluorescent analogs (e.g., dibenzo[b,h][1,6]naphthyridines) enable target visualization .

Q. Synthetic Modifications :

  • Carboxamide Derivatives : Hydrolyze cyano groups to carboxamides using KOH/EtOH (79% yield) for enhanced hydrogen-bonding capacity .
  • Trifluoromethyl Analogs : Incorporate CF₃ groups via oxidation/reduction to improve metabolic stability .

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